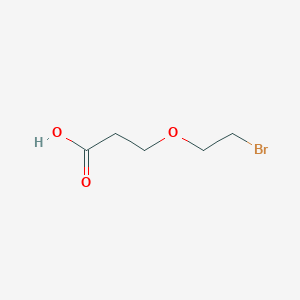

ブロモ-PEG1-酸

説明

Bromo-PEG1-Acid is a heterobifunctional, PEGylated crosslinker that features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications .

Synthesis Analysis

Bromo-PEG1-Acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Bromo-PEG1-Acid is C5H9BrO3 . It has a molecular weight of 197.03 g/mol . The InChI string is InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) .Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG1-Acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

Bromo-PEG1-Acid has a molecular weight of 197.03 g/mol . It has a topological polar surface area of 46.5 Ų . It has a rotatable bond count of 5 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学的研究の応用

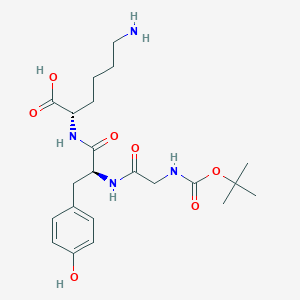

タンパク質分解促進剤ビルディングブロック

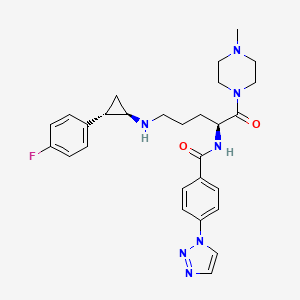

ブロモ-PEG1-酸は、タンパク質分解促進剤分子の構築におけるビルディングブロックとして使用されます {svg_1}. これらの分子は、特定のタンパク質を標的として分解するように設計されており、さまざまな生物学的研究および治療用途に役立ちます。

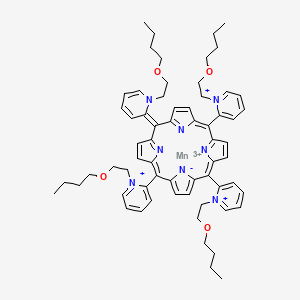

生体共役

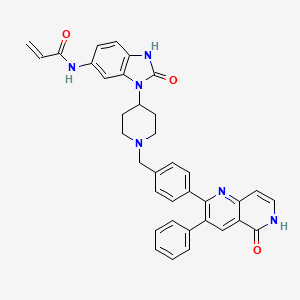

ブロモ-PEG1-酸は、生体共役のために使用できます {svg_2}. これには、生体分子を別の分子に付着させることが含まれ、生物学的研究および医学における有用なツールとなり得ます。たとえば、薬物をキャリア分子に付着させて、体内の特定の標的への送達を改善するために使用できます。

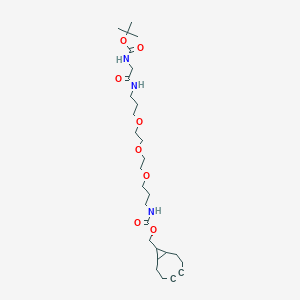

低分子合成

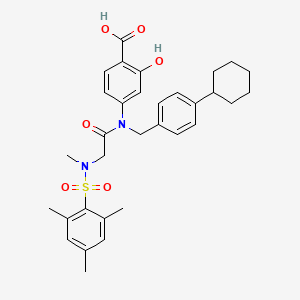

ブロモ-PEG1-酸は、低分子合成のビルディングブロックとして使用できます {svg_3}. これは、医薬品化学や化学生物学など、幅広い科学研究分野で役立ちます。

4. 低分子および/または生体分子の複合体 ブロモ-PEG1-酸は、低分子および/または生体分子の複合体を生成するために使用できます {svg_4}. これらの複合体は、標的薬物送達や診断画像など、生物学的研究および医学においてさまざまな用途があります。

5. 化学生物学および医薬品化学のためのツール化合物 ブロモ-PEG1-酸は、化学生物学および医薬品化学で使用するためのツール化合物を生成するために使用できます {svg_5}. これらのツール化合物は、生物学的プロセスを研究し、新しい治療薬を開発するために使用できます。

6. 抗体薬物複合体またはプロテオリシス標的キメラ(PROTAC) ブロモ-PEG1-酸は、標的タンパク質分解のために、抗体薬物複合体またはプロテオリシス標的キメラ(PROTAC)分子に合成的に組み込むことができます {svg_6}. これは、特に特定のタンパク質の過剰発現または異常な活性によって引き起こされる疾患の治療のための新しい治療薬の開発における有望な戦略です。

作用機序

Target of Action

Bromo-PEG1-Acid is a PEG-based PROTAC linker . The primary targets of Bromo-PEG1-Acid are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technology . The role of these targets varies, but they are typically disease-related proteins that are selectively degraded for therapeutic purposes .

Mode of Action

Bromo-PEG1-Acid interacts with its targets through a process called targeted protein degradation . The bromide (Br) group in Bromo-PEG1-Acid is a good leaving group for nucleophilic substitution reactions . This allows the compound to bind to its target proteins and induce their degradation . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The exact biochemical pathways affected by Bromo-PEG1-Acid depend on the specific proteins targeted for degradation. The general mechanism involves the ubiquitin-proteasome system, which is responsible for protein degradation in cells . By inducing the degradation of specific proteins, Bromo-PEG1-Acid can influence various cellular pathways and processes.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The molecular and cellular effects of Bromo-PEG1-Acid’s action are primarily related to the degradation of its target proteins . By selectively degrading disease-related proteins, Bromo-PEG1-Acid can potentially alter cellular functions and pathways, leading to therapeutic effects. The specific effects would depend on the proteins targeted for degradation.

Action Environment

The action, efficacy, and stability of Bromo-PEG1-Acid can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment could potentially affect the compound’s solubility and reactivity . Additionally, the presence of other biomolecules could influence the compound’s ability to bind to its targets and induce protein degradation

将来の方向性

Bromo-PEG1-Acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This suggests potential future applications in these areas.

生化学分析

Biochemical Properties

Bromo-PEG1-Acid plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the bromide group, which can participate in nucleophilic substitution reactions .

Molecular Mechanism

At the molecular level, Bromo-PEG1-Acid exerts its effects through its bromide group and carboxyl group. The bromide group can participate in nucleophilic substitution reactions, while the carboxyl group can form covalent bonds with proteins and other biomolecules .

Transport and Distribution

The transport and distribution of Bromo-PEG1-Acid within cells and tissues are likely influenced by its chemical structure. The hydrophilic PEG spacer may facilitate its distribution in aqueous environments .

特性

IUPAC Name |

3-(2-bromoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBYHCQUFPLTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)